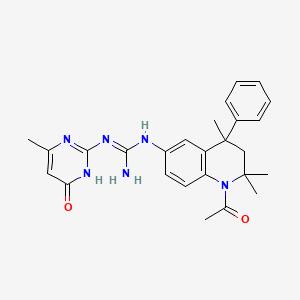![molecular formula C11H11N5 B11036412 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11036412.png)
7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the dimethylamino group and the cyano group in its structure suggests that it may have interesting electronic properties, making it a candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a reaction with dimethylformamide dimethylacetal, which forms the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one.
Formation of the Carbonitrile Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like cyanide ions or amines can be used under basic or neutral conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is studied for its electronic properties and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a fluorescent probe for studying cellular processes .
Medicine
In medicinal chemistry, derivatives of pyrazolo[1,5-a]pyrimidine are explored for their potential as therapeutic agents. They have been investigated for their activity against various diseases, including cancer, viral infections, and neurological disorders .
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-2-(dimethylamino)pyrazolo[1,5-a]pyrimidine
- 7-(Dimethylamino)-2-phenylpyrazolo[1,5-a]pyrimidine
- 7-(Dimethylamino)-2-(methylthio)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups. This combination imparts distinct electronic properties, making it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-15(2)6-4-10-9(7-12)8-13-11-3-5-14-16(10)11/h3-6,8H,1-2H3/b6-4+ |
InChI Key |
WQUTUIKFBRXXIY-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC2=CC=NN21)C#N |
Canonical SMILES |
CN(C)C=CC1=C(C=NC2=CC=NN21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11036333.png)

![[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate](/img/structure/B11036350.png)
![N-[5-(3-nitrophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]benzamide](/img/structure/B11036354.png)
![5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11036359.png)

![(2E)-1-(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11036366.png)
![2-Methoxy-4-([1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11036370.png)
![(1E)-4,4,6-trimethyl-1-(phenylimino)-8-[2-(3,4,5-trimethoxyphenyl)prop-2-en-1-yl]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036372.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036381.png)
![7,8-dimethyl-3-(3-pyridylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11036388.png)
![(5E)-2-anilino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11036392.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11036393.png)
![(2-Bromo-4,5-dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11036396.png)
